4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate
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Overview
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylthio group and the naphthoate ester. Common reagents used in these steps include pyrimidine-2-thiol, naphthoic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and enzyme functions.
Industry: The compound’s unique structure makes it suitable for developing new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidinylthio group may play a crucial role in binding to these targets, while the pyran and naphthoate moieties contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the compound’s application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-((pyridin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Similar structure but with a pyridinylthio group instead of pyrimidinylthio.
4-oxo-6-((thiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Contains a thiazolylthio group, offering different reactivity and properties.
4-oxo-6-((benzothiazol-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate: Features a benzothiazolylthio group, potentially enhancing its biological activity.
Uniqueness
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate stands out due to its unique combination of a pyran ring, naphthoate ester, and pyrimidinylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-18-11-15(13-28-21-22-9-4-10-23-21)26-12-19(18)27-20(25)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEPIYLPYGBEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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